molecular formula C13H9F4NO2S B13667395 Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate

Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate

Cat. No.: B13667395
M. Wt: 319.28 g/mol
InChI Key: LAHNMYINISCLSG-UHFFFAOYSA-N
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Description

Ethyl 2-[2-fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate (CAS RN: 1552063-07-6) is a fluorinated thiazole derivative characterized by a thiazole core substituted at position 2 with a 2-fluoro-3-(trifluoromethyl)phenyl group and at position 4 with an ethyl carboxylate moiety. Thiazole derivatives are widely studied for their pharmaceutical relevance, particularly in antimicrobial, anticancer, and anti-inflammatory applications .

Properties

Molecular Formula

C13H9F4NO2S

Molecular Weight

319.28 g/mol

IUPAC Name

ethyl 2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H9F4NO2S/c1-2-20-12(19)9-6-21-11(18-9)7-4-3-5-8(10(7)14)13(15,16)17/h3-6H,2H2,1H3

InChI Key

LAHNMYINISCLSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C(=CC=C2)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Key Synthetic Route

  • Starting Materials:

    • Ethyl 2-bromo-3-(trifluoromethyl)benzoate
    • Thioamide (or thioamide derivatives)
  • Reaction Conditions:

    • Basic medium (commonly using bases such as triethylamine or sodium hydride)
    • Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Moderate heating to facilitate ring closure
  • Mechanism:
    The reaction proceeds through a nucleophilic substitution where the sulfur atom of the thioamide attacks the brominated carbon on the aromatic ring. This intramolecular cyclization forms the thiazole ring fused to the phenyl moiety, yielding the target compound.

Industrial Scale Considerations

  • Scale-up: The synthetic route is amenable to scale-up using continuous flow reactors to improve reaction control, yield, and purity.
  • Green Chemistry: Use of environmentally benign solvents and catalysts is explored to enhance sustainability.
  • Purification: Common purification methods include recrystallization and chromatographic techniques to isolate the pure ester.

Detailed Reaction Scheme (Summary Table)

Step Reactants Conditions Product Notes
1 Ethyl 2-bromo-3-(trifluoromethyl)benzoate + Thioamide Base, DMF/DMSO, Heat Intermediate thiazole ring formation Nucleophilic substitution & cyclization
2 Crude product Purification (recrystallization or chromatography) This compound High purity for research use

Alternative Synthetic Strategies and Related Methods

While the primary method involves thioamide substitution on a brominated benzoate, other synthetic strategies for thiazole derivatives can be adapted, such as:

  • α-Bromoketone Route: Preparation of α-bromoketones followed by reaction with thiooxamates to form thiazole-2-carboxylate esters. This approach has been reported in related thiazole syntheses and may be applicable with suitable modifications to incorporate the fluoro and trifluoromethyl substituents.
  • Cyclization from Thiosemicarbazides: Cyclization of thiosemicarbazides with ethyl oxalyl monochloride under phosphorus pentasulfide catalysis can yield thiazole carboxylate esters, offering an alternative synthetic pathway.

Research Findings and Reaction Optimization

  • The reaction yield and selectivity are highly dependent on the choice of base, solvent, and temperature.
  • Use of polar aprotic solvents such as DMF improves nucleophilicity and reaction rate.
  • Mild heating (around 80–120 °C) is generally sufficient to promote cyclization without decomposition.
  • Continuous flow synthesis has demonstrated improved control over reaction parameters, leading to enhanced yield and reproducibility.

Summary of Preparation Method Data

Parameter Typical Conditions Effect on Reaction
Base Triethylamine, NaH Facilitates nucleophilic attack and deprotonation
Solvent DMF, DMSO Enhances solubility and nucleophilicity
Temperature 80–120 °C Promotes cyclization without side reactions
Reaction Time 4–12 hours Sufficient for completion
Purification Recrystallization, chromatography Yields high-purity product

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Key Structural Features of Analogous Compounds

The following compounds share the thiazole-4-carboxylate scaffold but differ in substituents at position 2 of the thiazole ring:

Compound Name Substituents at Position 2 Molecular Weight (g/mol) CAS RN Key Properties
Target Compound 2-Fluoro-3-(trifluoromethyl)phenyl 335.27 1552063-07-6 High lipophilicity (CF₃), strong electron-withdrawing effects
Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate 2,4-Difluorophenyl 269.27 175276-93-4 Moderate lipophilicity, dual fluorine-induced electronic effects
Ethyl 2-phenyl-5-(trifluoromethyl)thiazole-4-carboxylate Phenyl (CF₃ at thiazole C5) 301.28 Not provided CF₃ on thiazole enhances ring electron deficiency
Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate 4-(Boc-amino)phenyl 315.50 494854-19-2 Boc group improves solubility, potential for hydrogen bonding
2-(4-Fluorophenyl)thiazole-4-carboxylic acid 4-Fluorophenyl 237.23 863668-07-9 Carboxylic acid enhances polarity, lower logP vs. ethyl esters
Ethyl 2-(3,4-difluorophenyl)thiazole-4-carboxylate 3,4-Difluorophenyl 283.27 1550042-75-5 Ortho/meta fluorine substitution alters steric hindrance

Electronic and Steric Effects

  • Target Compound : The 2-fluoro-3-CF₃ phenyl group creates significant steric bulk and strong electron-withdrawing effects, which may enhance metabolic stability and binding to hydrophobic protein pockets .
  • Comparison with Ethyl 2-(2,4-difluorophenyl) Analogs: The absence of CF₃ in the 2,4-difluoro analog reduces lipophilicity (logP ~2.8 vs.
  • Boc-Amino Derivative: The Boc-amino group introduces hydrogen-bonding capability, increasing aqueous solubility (clogP ~2.1) compared to the target’s clogP ~3.5 .

Crystallographic and Conformational Insights

  • The thiazole and phenyl rings in the target compound are expected to exhibit a small dihedral angle (<10°), similar to Ethyl 2-phenyl-5-CF₃-thiazole-4-carboxylate (5.15°), promoting planarity and π-π stacking interactions .
  • In contrast, bulky substituents like 3,4-difluorophenyl may induce larger dihedral angles, reducing coplanarity and altering crystal packing .

Biological Activity

Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate (CAS Number: 1552063-07-6) is a fluorinated thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a thiazole ring with a trifluoromethyl-substituted phenyl group, which can enhance its biological efficacy.

  • Molecular Formula : C13H9F4NO2S
  • Molecular Weight : 319.28 g/mol
  • Structural Features : The compound contains a thiazole ring, a carboxylate group, and a trifluoromethyl group, which are known to influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that thiazole derivatives often exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : Thiazoles are known to induce apoptosis in cancer cells through the modulation of key signaling pathways. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to interact with cellular targets.
  • Case Studies : In a study assessing the cytotoxicity of related thiazole compounds, derivatives showed IC50 values ranging from 1.61 to 23.30 µg/mL against different cancer cell lines, indicating promising anticancer potential .
CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431
Ethyl ThiazoleTBDTBD

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties:

  • Antibacterial Effects : this compound may exhibit antibacterial activity comparable to established antibiotics.
  • Research Findings : A related study demonstrated that thiazole compounds showed effective inhibition against various bacterial strains, suggesting potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Fluorine Substitution : The introduction of fluorine atoms can enhance lipophilicity and bioavailability, which is crucial for drug-like properties.
  • Thiazole Ring : This moiety is essential for the interaction with biological targets, contributing to the overall efficacy of the compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, refluxing a trifluoromethyl-containing precursor (e.g., 2-dibenzylamino-4,4,4-trifluoro-3-hydroxybutyric acid ethyl ester) with thionyl chloride in ethanol, followed by recrystallization from 95% ethanol to yield needle-like crystals . Key parameters include stoichiometric control of thionyl chloride and reaction time (e.g., 30 minutes under reflux). Yield optimization requires careful removal of excess thionyl chloride and purification via rotary evaporation.

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

  • Methodological Answer : X-ray crystallography is essential for resolving bond lengths, angles, and dihedral angles. For instance, the thiazole and phenyl rings in the title compound exhibit a dihedral angle of 5.15°, indicating near coplanarity . Complementary techniques include:

  • NMR : To confirm proton environments (e.g., ethoxy group signals at δ 1.2–1.5 ppm).
  • LC-MS : For molecular ion validation (e.g., m/z matching the molecular formula).
  • Elemental Analysis : To verify purity (>95% by combustion analysis).

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during structure refinement?

  • Methodological Answer : Use software suites like SHELXL for robust refinement, particularly for handling twinned crystals or high-resolution data. Key steps include:

  • Validating hydrogen atom placement via riding models (C–H = 0.93–0.97 Å, Uiso(H) = 1.2–1.5×Ueq(C)) .
  • Analyzing residual density maps to identify missed solvent molecules or disorder .
  • Cross-validating with spectroscopic data (e.g., ensuring NOESY correlations align with crystallographic torsional angles).

Q. What strategies are effective for designing bioactive derivatives of this thiazole scaffold?

  • Methodological Answer : Focus on functional group modifications:

  • Ester Hydrolysis : Replace the ethyl ester with a carboxylic acid using NaOH in ethanol/water (85% yield, as demonstrated for analogous thiazoles) .
  • Nucleophilic Substitution : Introduce amino or alkyl groups at the thiazole C2 position via Buchwald-Hartwig coupling .
  • Fluorine Scanning : Replace the 2-fluoro group with other halogens to modulate electronic effects and bioavailability .

Q. How can computational modeling predict the compound’s reactivity or pharmacological potential?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrophilic sites (e.g., thiazole C5 for nucleophilic attacks) .
  • Molecular Docking : Screen against targets like kinases or GPCRs using the trifluoromethyl group’s electrostatic profile to enhance binding .
  • ADMET Prediction : Use SwissADME to assess logP (∼3.2) and BBB permeability, critical for CNS drug candidates .

Q. What mechanistic insights explain unexpected byproducts during thiazole synthesis?

  • Methodological Answer : Byproducts often arise from competing reaction pathways:

  • Thionyl Chloride Side Reactions : Over-chlorination can occur if stoichiometry exceeds 1:1 molar ratios, leading to sulfonic acid derivatives .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate dimerization; switching to ethanol minimizes this .
  • Intermediate Trapping : Use quenching experiments with NaHCO3 to isolate reactive intermediates (e.g., thiourea adducts) .

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